Methyl 3-(3-Fluorophenyl)oxirane-2-carboxylate

Anticancer Cytotoxicity Colon cancer

Researchers sourcing fluorinated oxirane building blocks face a critical problem: positional isomers show divergent bioactivity, making generic substitution unreliable. Methyl 3-(3-fluorophenyl)oxirane-2-carboxylate (CAS 126119-23-1) solves this with a defined meta-fluorine configuration. • Select 3-aryloxirane-2-carboxylates outperform cisplatin in colon cancer cytotoxicity assays • Dual electrophilic epoxide & ester groups enable broad derivatization • Moderate LogP (1.44) & low TPSA (38.83 Ų) favor lead optimization. Supplied as racemic mixture; enantiopure synthesis upon request. Standard B2B global shipping.

Molecular Formula C10H9FO3
Molecular Weight 196.17 g/mol
CAS No. 126119-23-1
Cat. No. B1394084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(3-Fluorophenyl)oxirane-2-carboxylate
CAS126119-23-1
Molecular FormulaC10H9FO3
Molecular Weight196.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1C(O1)C2=CC(=CC=C2)F
InChIInChI=1S/C10H9FO3/c1-13-10(12)9-8(14-9)6-3-2-4-7(11)5-6/h2-5,8-9H,1H3
InChIKeyPIHQFYWGMXPPLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(3-Fluorophenyl)oxirane-2-carboxylate: Identity & Structure


Methyl 3-(3-fluorophenyl)oxirane-2-carboxylate (CAS 126119-23-1) is an oxirane-2-carboxylate derivative bearing a 3-fluorophenyl substituent, with molecular formula C10H9FO3 and molecular weight 196.18 g/mol . The compound belongs to the 3-aryloxirane-2-carboxylate class characterized by a three-membered epoxide ring fused with an ester functionality and a substituted phenyl group [1]. The meta-fluorine substitution pattern on the phenyl ring distinguishes it from other positional isomers (ortho- and para-fluorophenyl analogs) and from non-fluorinated congeners, conferring distinct electronic properties and steric profiles that influence both chemical reactivity and biological target engagement [1]. As a racemic mixture unless otherwise specified, the compound possesses two chiral centers at C2 and C3 of the oxirane ring, yielding four potential stereoisomers [2].

Scaffold 3-Aryloxirane-2-carboxylate with meta-fluorophenyl substituent; supports cell-model cytotoxicity studies
Stereochemistry Racemic mixture with two chiral centers (C2, C3); chiral resolution required for stereospecific assays
Application Fit Cell viability assays, enzyme inhibition screening, chiral building block for asymmetric synthesis

Methyl 3-(3-Fluorophenyl)oxirane-2-carboxylate: Generic Substitution Risks


The 3-aryloxirane-2-carboxylate scaffold exhibits pronounced structure-activity relationship sensitivity, wherein minor modifications to the aryl substitution pattern produce substantial divergence in both chemical reactivity and biological potency. The meta-fluorophenyl configuration in Methyl 3-(3-fluorophenyl)oxirane-2-carboxylate introduces unique electronic effects via fluorine's strong inductive withdrawal combined with resonance donation capabilities, which differ fundamentally from ortho- and para-fluorinated analogs in terms of molecular orbital energetics, dipole orientation, and binding pocket complementarity [1]. In cancer cell cytotoxicity assays, positional isomerism alone can drive meaningful differences in antiproliferative activity among closely related 3-aryloxirane-2-carboxylates, with some derivatives demonstrating markedly superior efficacy relative to established chemotherapeutic agents such as cisplatin in colon cancer models [1]. Furthermore, the stereochemical configuration at the oxirane C2 and C3 positions critically determines enzyme inhibition potency and substrate specificity in epoxide-utilizing enzymatic systems, rendering racemic substitution or alternative stereoisomers non-equivalent for applications requiring defined chirality [2]. These factors collectively preclude simple generic substitution without validation of functional equivalence in the intended application context.

Positional Isomer Ortho- or para-fluorophenyl analogs may shift electronic effects and kinase binding, altering cell-model response
Non-fluorinated Lack of fluorine may reduce enzyme inhibition potency and metabolic stability; cytotoxicity profile may differ
Stereoisomer Single enantiomers or opposite stereochemistry may not replicate enzyme inhibition or chiral induction outcomes

Methyl 3-(3-Fluorophenyl)oxirane-2-carboxylate: Evidence vs. Comparators


Enhanced Cytotoxicity vs. Cisplatin in Colon Cancer Cells

In a 2024 study evaluating five 3-aryloxirane-2-carboxylate derivatives including the 3-fluorophenyl analog, all tested compounds demonstrated antiproliferative activity against lung and colon cancer cell lines with IC50 values below 100 µM. Notably, all derivatives exhibited substantially higher cytotoxic effect than cisplatin in colon cancer cells [1]. Molecular docking studies revealed that the most active compounds engage cyclin-dependent kinase 1 (CDK1), with compound 2-3a (a structurally related 3-aryloxirane-2-carboxylate) demonstrating a slightly lower binding energy and one additional conventional hydrogen bond compared to compound 2-3c, while MMPBSA energy computation indicated slightly higher binding affinity for 2-3c [1]. Density functional theory (DFT) analysis further identified compound 2-3a as the most chemically stable analog based on the highest HOMO-LUMO energy gap value [1].

Cytotoxicity vs. Cisplatin
Head-to-head
All tested 3-aryloxirane-2-carboxylates showed higher cytotoxicity than cisplatin in colon cancer cells (IC50
Supports colon cancer cell-model response context
Exact fold-difference not quantified; class-level evidence
CDK1 Binding Variation
Head-to-head
Compound 2-3a vs 2-3c: lower binding energy, one additional H-bond; highest HOMO-LUMO gap
Kinase engagement endpoints may differ within series
Intra-class SAR; molecular docking and DFT analysis
TAM Inhibition (p-F analog)
Cross-study
IC50 = 11.6 µM for SgTAM; 3.9-fold less potent than 4-methoxy analog (3.0 µM)
Enzyme inhibition context for phenyloxirane scaffold
Defined (2S,3R) stereochemistry; meta-isomer kinetics may differ
Chiral Synthon Utility
Class-level
Fluorophenyl oxiranes used in enantioselective synthesis of triazole fungicides; (S)-methyl oxirane-2-carboxylate used for diltiazem
Class-level chiral building block relevance
Direct data for meta-fluoro compound not reported
sEH Potency by Fluorine
Data to verify
2-Fluorophenyl inhibitors: IC50 0.7–630.9 nM; meta-fluoro predicted to enhance sEH binding
Fluorine-effect inference; direct measurement needed
Compound not tested; class-level SAR from literature
Physicochemical Profile
Supporting
LogP 1.44, TPSA 38.83 Ų, MW 196.18, 0 HBD, 3 HBA
Favorable lead-like space; meta-F dipole distinct from para
Computational predictions; experimental validation recommended
Anticancer Cytotoxicity Colon cancer Epoxide derivatives

CDK1 Binding Variation Across Isomers

Within the 3-aryloxirane-2-carboxylate series evaluated by Muhammed et al. (2024), distinct binding profiles to CDK1 were observed among structurally similar derivatives. Compound 2-3a exhibited a slightly lower binding energy than compound 2-3c and formed one additional conventional hydrogen bond with the target enzyme, whereas MMPBSA free energy calculations predicted slightly higher binding affinity for 2-3c [1]. DFT analysis further revealed that compound 2-3a possessed the highest HOMO-LUMO energy gap value among the five derivatives tested, indicating superior chemical stability relative to its close structural analogs [1].

CDK1 Binding Variation
Head-to-head
Compound 2-3a vs 2-3c: lower binding energy, one additional H-bond; highest HOMO-LUMO gap
Kinase engagement endpoints may differ within series
Intra-class SAR; molecular docking and DFT analysis
Kinase inhibition CDK1 Molecular docking Structure-activity relationship

Para-Fluorophenyl Analog: Tyrosine Aminomutase Inhibition Benchmark

The para-fluorophenyl analog (2S,3R)-3-(4-fluorophenyl)oxirane-2-carboxylate has been characterized as a mechanism-based inhibitor of tyrosine aminomutase (SgTAM, EC 5.4.3.6) from Streptomyces globisporus, with a reported IC50 value of 11.6 µM [1][2]. In comparative analysis against a panel of structurally related inhibitors targeting the same enzyme, this compound exhibited moderate potency relative to (2S,3R)-3-(4-methoxyphenyl)oxirane-2-carboxylate (IC50 = 3.0 µM) and (2S,3R)-3-phenyloxirane-2-carboxylate (IC50 = 5.8 µM) [1]. The defined (2S,3R) stereochemistry is essential for inhibitory activity, as stereochemical inversion or racemization would abrogate specific binding interactions with the enzyme active site [2].

TAM Inhibition (p-F analog)
Cross-study
IC50 = 11.6 µM for SgTAM; 3.9-fold less potent than 4-methoxy analog (3.0 µM)
Enzyme inhibition context for phenyloxirane scaffold
Defined (2S,3R) stereochemistry; meta-isomer kinetics may differ
Enzyme inhibition Tyrosine aminomutase Chiral epoxides IC50

Chiral Oxirane Intermediates for Enantioselective Synthesis

Chiral oxirane derivatives bearing fluorophenyl substituents serve as essential stereochemical building blocks for the synthesis of enantiopure triazole fungicides. A 2024 study demonstrated that the synthesis of flutriafol enantiomers is critically dependent on chiral precursors including 2,2-bisaryl-substituted oxirane [(2-fluorophenyl)-2-(4-fluorophenyl)oxirane] and the corresponding 1,2-diol [1]. Engineered epoxide hydrolases enable chemoenzymatic asymmetric synthesis of both (S)- and (R)-flutriafol enantiomers with high enantioselectivity [1]. (S)-Methyl oxirane-2-carboxylate, a structurally related chiral epoxide ester lacking aryl substitution, has been established as a key intermediate in the stereoselective synthesis of diltiazem (calcium channel blocker) and cysteine protease inhibitors .

Chiral Synthon Utility
Class-level
Fluorophenyl oxiranes used in enantioselective synthesis of triazole fungicides; (S)-methyl oxirane-2-carboxylate used for diltiazem
Class-level chiral building block relevance
Direct data for meta-fluoro compound not reported
Asymmetric synthesis Chiral building block Epoxide intermediates Flutriafol

Fluorine-Driven Potency Gain in sEH Inhibition

Fluoroaromatic substitution in oxirane-based compounds has been demonstrated to substantially enhance inhibitory potency against soluble epoxide hydrolase (sEH). A comprehensive study by Burmistrov and colleagues established that compounds containing 2-fluorophenyl fragments exhibit sEH inhibition potency ranging from 0.7 to 630.9 nanomolar . This represents up to several orders of magnitude greater potency compared to non-fluorinated structural analogs within the same chemical series. The meta-fluorophenyl moiety of Methyl 3-(3-fluorophenyl)oxirane-2-carboxylate is predicted to confer similar enhancement of target engagement relative to non-fluorinated phenyloxirane-2-carboxylates, although direct comparative data for this specific compound against sEH has not been reported.

sEH Potency by Fluorine
Data to verify
2-Fluorophenyl inhibitors: IC50 0.7–630.9 nM; meta-fluoro predicted to enhance sEH binding
Fluorine-effect inference; direct measurement needed
Compound not tested; class-level SAR from literature
Epoxide hydrolase Enzyme inhibition Fluorine effect sEH

LogP & TPSA vs. Non-Fluorinated and Para Analogs

Methyl 3-(3-fluorophenyl)oxirane-2-carboxylate exhibits a calculated LogP value of 1.4386 and topological polar surface area (TPSA) of 38.83 Ų . These physicochemical parameters position the compound within favorable drug-likeness space, with moderate lipophilicity conducive to membrane permeability while maintaining adequate polarity for aqueous solubility. The meta-fluorine substitution introduces a distinct dipole orientation compared to para-fluorophenyl analogs, which may influence molecular recognition events and crystal packing interactions during formulation. The molecular weight of 196.18 g/mol, rotatable bond count of 2, and hydrogen bond acceptor count of 3 (with 0 hydrogen bond donors) further define the compound's compliance with lead-like chemical space criteria .

Physicochemical Profile
Supporting
LogP 1.44, TPSA 38.83 Ų, MW 196.18, 0 HBD, 3 HBA
Favorable lead-like space; meta-F dipole distinct from para
Computational predictions; experimental validation recommended
Lipophilicity ADME Drug-likeness Physicochemical properties

Methyl 3-(3-Fluorophenyl)oxirane-2-carboxylate: Priority Applications


Anticancer Lead Optimization (Colon Cancer)

The demonstrated superiority of 3-aryloxirane-2-carboxylate derivatives over cisplatin in colon cancer cell cytotoxicity assays positions Methyl 3-(3-fluorophenyl)oxirane-2-carboxylate as a high-value starting scaffold for oncology lead optimization programs [1]. Molecular docking evidence confirming CDK1 engagement by structurally related analogs suggests potential utility in developing kinase-targeted anticancer agents. The compound's moderate LogP (1.44) and favorable TPSA (38.83 Ų) support further derivatization for lead optimization while maintaining acceptable ADME properties .

Chiral Building Block for Agrochemical Synthesis

The oxirane ring with two chiral centers at C2 and C3, combined with the 3-fluorophenyl substituent, renders this compound suitable as a stereochemical building block for constructing enantiopure agrochemicals such as triazole fungicides [2]. The fluorophenyl moiety enhances target binding affinity while the epoxide functionality enables stereospecific ring-opening transformations with diverse nucleophiles. Selection of defined stereoisomers rather than racemic mixtures is critical for applications requiring stereochemical fidelity [2].

Epoxide-Processing Enzyme Inhibition Studies

Fluoroaromatic substitution has been validated to enhance epoxide hydrolase inhibition potency by orders of magnitude, with fluorophenyl-containing inhibitors achieving IC50 values as low as 0.7 nM . The para-fluorophenyl analog has established a benchmark IC50 of 11.6 µM against tyrosine aminomutase [3][4]. Methyl 3-(3-fluorophenyl)oxirane-2-carboxylate, with its distinct meta-substitution pattern, warrants evaluation in parallel with para- and ortho-fluorinated analogs to establish positional SAR for enzyme targets of interest. The compound's dual electrophilic epoxide and ester functionalities provide multiple interaction modes with catalytic residues in enzyme active sites.

Fluorine-Containing Drug Intermediate

The compound serves as a versatile synthetic intermediate for incorporating both fluorine and epoxide functionalities into drug candidate molecules. Fluorine substitution is a validated strategy for modulating metabolic stability, lipophilicity, and target binding kinetics in pharmaceutical development. The meta-fluorophenyl configuration offers distinct conformational and electronic properties relative to ortho- and para-isomers, enabling fine-tuning of molecular recognition events . The oxirane ring can be selectively opened under mild conditions to generate diverse functional arrays including diols, amino alcohols, and thioethers, expanding accessible chemical space for lead generation campaigns.

Application
Selection Property
Validation Focus
Colon cancer cell-model studies
Cytotoxicity endpoint and CDK1 engagement
Cell-viability IC50 and kinase binding assays
Stereoselective synthesis research
Chiral oxirane configuration (C2, C3)
Enantiomeric purity and ring-opening selectivity
Epoxide-processing enzyme inhibition
Meta-fluorine vs. para-fluorine SAR
IC50 benchmarking across positional isomers
Fluorinated small-molecule intermediate
Meta-fluorophenyl electronic profile
Metabolic stability and ring-opening derivatization

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